molecular formula C8H7Cl2F6N B5438815 6,7-dichloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane

6,7-dichloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane

Cat. No.: B5438815
M. Wt: 302.04 g/mol
InChI Key: GNKANBMIUWGNED-UHFFFAOYSA-N
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Description

This compound is also known as Cloflubicyne . It is a chlorinated derivative of BIDN and is an irreversible GABA receptor antagonist with powerful convulsant effects .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic heptane ring with two chlorine atoms and two trifluoromethyl groups attached .


Physical and Chemical Properties Analysis

The compound has a molar mass of 351.07 g/mol . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Mechanism of Action

As an irreversible GABA receptor antagonist, Cloflubicyne likely works by binding to GABA receptors and blocking their action, leading to convulsant effects .

Safety and Hazards

Cloflubicyne is extremely toxic. The median lethal dose (LD50) is 0.1 mg/kg (intraperitoneal, mice) and the lowest published lethal dose (LDLo) is 0.2 mg/kg (oral, rats) .

Properties

IUPAC Name

6,7-dichloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2F6N/c9-3-1-2-4(10)5(3)17-6(2,7(11,12)13)8(14,15)16/h2-5,17H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKANBMIUWGNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1Cl)NC2(C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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